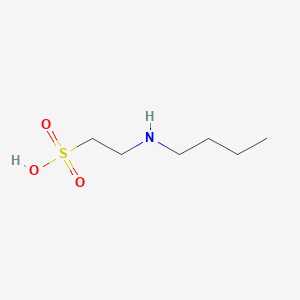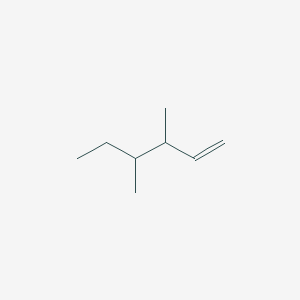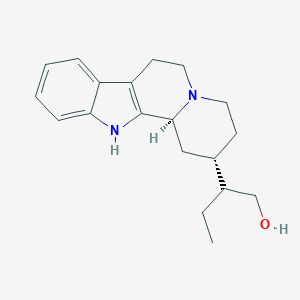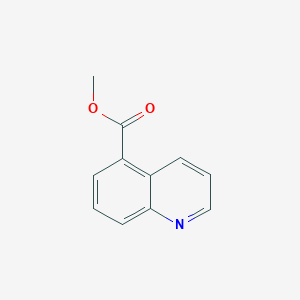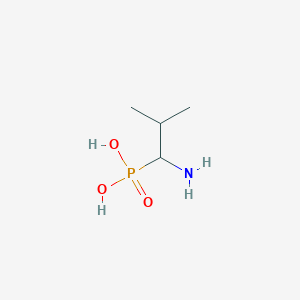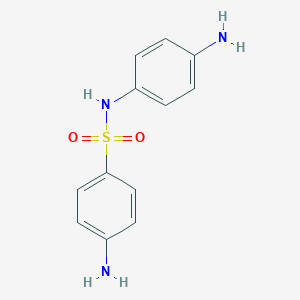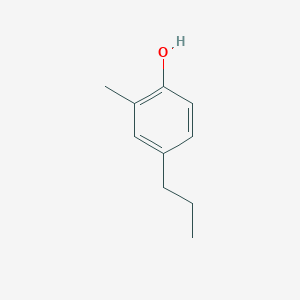
2-Methyl-4-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-propylphenol (MPP) is a chemical compound that belongs to the family of alkylphenols. It is commonly used in various industries due to its unique properties. MPP is a colorless liquid that has a strong odor and is soluble in water.
Wirkmechanismus
2-Methyl-4-propylphenol acts as an inhibitor of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various compounds in the body. By inhibiting these enzymes, 2-Methyl-4-propylphenol can alter the metabolism of other compounds, leading to various physiological effects.
Biochemische Und Physiologische Effekte
2-Methyl-4-propylphenol has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in various cell types, leading to cell damage. 2-Methyl-4-propylphenol has also been shown to have estrogenic activity, which can lead to hormonal imbalance. In addition, 2-Methyl-4-propylphenol has been shown to affect the immune system, leading to immune dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-4-propylphenol has several advantages for lab experiments. It is readily available and relatively inexpensive. 2-Methyl-4-propylphenol is also stable under normal laboratory conditions. However, 2-Methyl-4-propylphenol has some limitations for lab experiments. It has a strong odor, which can be unpleasant and can affect the experimental results. In addition, 2-Methyl-4-propylphenol can be toxic to some organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-propylphenol. One direction is to study the effect of 2-Methyl-4-propylphenol on human health. This could involve studying the metabolism of 2-Methyl-4-propylphenol in the body and its potential effects on various physiological systems. Another direction is to study the environmental impact of 2-Methyl-4-propylphenol. This could involve studying the behavior of 2-Methyl-4-propylphenol in the environment and its potential effects on aquatic organisms. Finally, future research could focus on the synthesis of new compounds based on 2-Methyl-4-propylphenol, which could have potential applications in various industries.
Synthesemethoden
2-Methyl-4-propylphenol can be synthesized through various methods. One of the most common methods is the reaction between 4-propylphenol and methanol in the presence of a catalyst such as sulfuric acid. The reaction produces 2-Methyl-4-propylphenol and water. Another method involves the reaction between 4-propylphenol and methyl chloride in the presence of a base such as sodium hydroxide. The reaction produces 2-Methyl-4-propylphenol and sodium chloride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-propylphenol has been widely used in scientific research due to its unique properties. It is commonly used as a model compound to study the behavior of alkylphenols in the environment. 2-Methyl-4-propylphenol has also been used to study the effect of alkylphenols on aquatic organisms. In addition, 2-Methyl-4-propylphenol has been used as a precursor for the synthesis of other compounds such as antioxidants and surfactants.
Eigenschaften
CAS-Nummer |
18441-56-0 |
|---|---|
Produktname |
2-Methyl-4-propylphenol |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-methyl-4-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-5-6-10(11)8(2)7-9/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
LDQYTDPXIMNESL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)O)C |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)O)C |
Andere CAS-Nummern |
18441-56-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
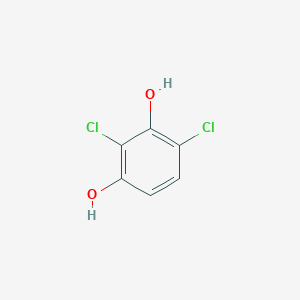
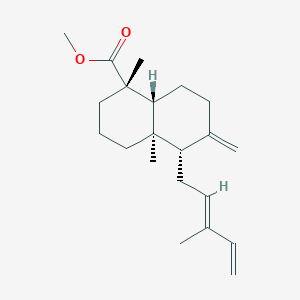
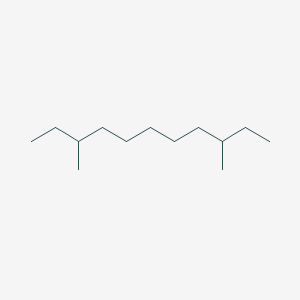
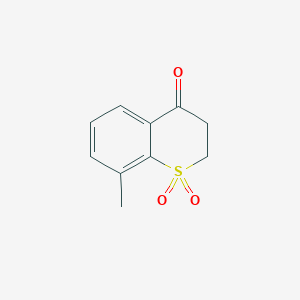
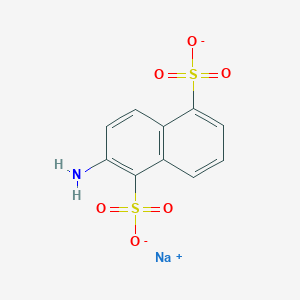
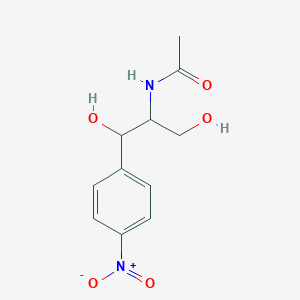
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
